STING agonist-4, also known as ADU-S100 or dithio-[Rp,Rp]-cyclic-[A(2ʹ-,5ʹ-]p A(3ʹ-,5ʹ-)p, is a synthetic compound that activates the stimulator of interferon genes pathway. This pathway plays a crucial role in the innate immune response, particularly in cancer immunotherapy. By stimulating the production of type I interferons and other cytokines, STING agonist-4 has the potential to enhance antitumor immunity and convert "cold" tumors into "hot" tumors that are more responsive to immunotherapy .
STING agonist-4 is classified under cyclic dinucleotide analogs, which mimic natural cyclic dinucleotides that activate the STING pathway. It was developed through collaborative efforts between Aduro Biotech and the University of California, with significant research indicating its efficacy in inducing immune responses against various tumors .
The synthesis of STING agonist-4 involves several key steps:
Technical details reveal that the compound exhibits a binding affinity for human STING in the nanomolar range, with a dissociation constant (KD) around 70 nM .
The molecular structure of STING agonist-4 features a cyclic dinucleotide backbone with a dithio modification that enhances its stability and bioactivity. Key structural characteristics include:
The molecular formula is C18H24N4O10P2S2, and its molecular weight is approximately 550.42 g/mol .
STING agonist-4 undergoes several chemical reactions during its activation process:
These reactions are critical for initiating an immune response against tumors .
The mechanism of action for STING agonist-4 involves several steps:
This cascade not only enhances antitumor immunity but also recruits immune cells such as T cells and natural killer cells to the tumor site .
STING agonist-4 exhibits several notable physical and chemical properties:
STING agonist-4 has significant applications in cancer immunotherapy:
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4